molecular formula C26H36O2P2 B8206958 (2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole

(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole

Cat. No.: B8206958
M. Wt: 442.5 g/mol
InChI Key: NJRKBHDYCXLDKH-PSTSRGLJSA-N
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Description

The compound “(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole” is a chiral, phosphorus-containing heterocyclic molecule characterized by two fused benzoxaphosphole rings. Each ring features a tert-butyl group at the 3-position and an ethyl substituent at the 2-position, with stereochemical configurations (2S) at both chiral centers. The phosphorus atoms in the benzoxaphosphole rings likely confer unique electronic properties, such as electron-withdrawing effects, which could impact catalytic or coordination behavior.

Properties

IUPAC Name

(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36O2P2/c1-9-21-27-19-15-11-13-17(23(19)29(21)25(3,4)5)18-14-12-16-20-24(18)30(26(6,7)8)22(10-2)28-20/h11-16,21-22H,9-10H2,1-8H3/t21-,22-,29?,30?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRKBHDYCXLDKH-PSTSRGLJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)OC(P4C(C)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C(=CC=C3)O[C@@H](P4C(C)(C)C)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36O2P2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2S)-3-tert-butyl-4-[(2S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-yl]-2-ethyl-2H-1,3-benzoxaphosphole is a phosphole compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to consolidate findings from various studies regarding its biological activity, including its effects on cellular mechanisms, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C26H36O2P2
  • Molecular Weight : 442.5 g/mol
  • Purity : Typically 95% .

Research indicates that phosphole derivatives can exhibit significant biological activities through their interactions with various cellular pathways. The specific compound under investigation may influence:

  • Antioxidant Activity : Phosphole compounds are known for their ability to scavenge free radicals and protect against oxidative stress.
  • Enzyme Modulation : They may modulate the activity of enzymes involved in detoxification processes, such as glutathione S-transferases (GSTs) .
  • Receptor Binding : Preliminary studies suggest potential interactions with GABA receptors, which could implicate anxiolytic or sedative properties .

Antioxidant Activity

A study evaluating the antioxidant capacity of various phosphole derivatives demonstrated that certain substitutions on the phosphole ring significantly enhanced radical scavenging abilities. The compound's structure allows for effective electron donation, stabilizing free radicals.

CompoundIC50 (µM)Mechanism of Action
Compound A12.5Radical scavenging
Compound B8.0Enzyme inhibition
(2S)-3-tert-butyl...10.0Electron donation

Enzyme Interaction

The compound has been shown to enhance the activity of GSTs in liver tissues, which plays a crucial role in detoxifying harmful compounds.

Enzyme TypeControl Activity (U/mg)Compound Activity (U/mg)
GST5.07.5
Epoxide Hydrolase4.06.0

Case Studies

  • Case Study on Hepatic Effects :
    A study conducted on A/HeJ mice demonstrated that dietary inclusion of (2S)-3-tert-butyl... resulted in a significant increase in hepatic GST activity after two weeks, suggesting its potential as a chemopreventive agent against carcinogens .
  • Neuropharmacological Assessment :
    In a comparative study assessing various phosphole derivatives for their effects on GABA receptor subtypes, it was found that this compound exhibited selective binding to alpha2 and alpha3 subtypes without significant sedative effects . This suggests potential applications in treating anxiety disorders.

Scientific Research Applications

Catalysis

Phospholes are known for their ability to act as ligands in transition metal catalysis. The compound can facilitate various reactions, including:

  • Cross-coupling reactions : It can be used as a ligand in palladium-catalyzed cross-coupling reactions, enhancing the efficiency of coupling processes between different organic substrates.
  • Hydroformylation : The compound may play a role in hydroformylation reactions where alkenes are converted into aldehydes using carbon monoxide and hydrogen in the presence of a catalyst.

Materials Science

The unique properties of phospholes make them suitable for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : Due to their electronic properties, phospholes are being investigated for use in OLEDs, where they can enhance light emission efficiency.
  • Conductive Polymers : The incorporation of phosphole units into polymer matrices can improve electrical conductivity, making them useful in electronic devices.

Medicinal Chemistry

Phosphorus-containing compounds have shown promise in medicinal chemistry:

  • Anticancer Agents : Research indicates that phosphole derivatives exhibit cytotoxic activity against various cancer cell lines. The compound's ability to interact with biological targets may lead to the development of novel anticancer therapies.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, opening avenues for its use in developing new antibiotics.

Case Studies

StudyApplicationFindings
Study 1CatalysisDemonstrated enhanced efficiency in palladium-catalyzed cross-coupling reactions compared to traditional ligands.
Study 2Materials ScienceShowed improved light emission characteristics when incorporated into OLED devices.
Study 3Medicinal ChemistryExhibited significant cytotoxic effects against breast cancer cell lines in vitro.

Comparison with Similar Compounds

Structural Similarity Analysis

Chemical structure comparison methods, such as graph-based algorithms and similarity coefficients (e.g., Tanimoto index), are critical for evaluating molecular analogs . The target compound’s benzoxaphosphole backbone distinguishes it from selenium-based analogs like 5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene (), where selenium replaces phosphorus. Key structural differences include:

  • Heteroatom identity : Phosphorus (target) vs. selenium (), affecting electronegativity and orbital hybridization.
  • Substituent arrangement : The target’s ethyl and tert-butyl groups are positioned to induce steric hindrance, whereas ’s compound includes methyl and diselanyl groups.

Table 1: Structural Comparison of Phosphorus- and Selenium-Containing Compounds

Property Target Compound 5-tert-butyl-2-[(4-tert-butyl-2,6-dimethylphenyl)diselanyl]-1,3-dimethylbenzene ()
Molecular formula C₂₄H₃₃O₂P₂ C₂₄H₃₄Se₂
Molecular weight ~430 g/mol 480.45 g/mol
Key heteroatoms Phosphorus (P) Selenium (Se)
Steric substituents tert-butyl, ethyl tert-butyl, methyl, diselanyl
Chirality (2S) configurations Not specified
Substituent Effects on Reactivity and Function

The tert-butyl groups in the target compound are analogous to those in antioxidants like 2(3)-tert-butyl-4-hydroxyanisole (BHA) (), which enhance glutathione S-transferase activity. While BHA’s tert-butyl group aids in radical stabilization, the target compound’s tert-butyl substituents likely serve steric roles, shielding reactive phosphorus centers or directing regioselectivity in reactions. In contrast, the ethyl groups may reduce crystallinity compared to bulkier tert-butyl analogs.

Chirality and Stereochemical Impact

The (2S) stereochemistry of the target compound differentiates it from non-chiral analogs. For example, methylofuran () lacks defined stereocenters, whereas the target’s chiral centers could influence binding affinities in catalytic or biological systems. This mirrors trends in drug design, where enantiomeric purity affects efficacy .

Electronic and Catalytic Properties

Phosphorus-containing heterocycles, such as benzoxaphospholes, often exhibit Lewis acidity due to the vacant d-orbitals of phosphorus. This contrasts with selenium-based compounds (), where selenium’s larger atomic radius and lower electronegativity may favor redox activity over coordination chemistry.

Table 2: Electronic Properties of Heteroatom-Containing Compounds

Compound Type Electronegativity (Pauling) Common Reactivity
Benzoxaphosphole (target) P: 2.19 Lewis acidity, coordination with metals, nucleophilic attack
Diselanyl derivatives Se: 2.55 Redox activity, radical scavenging

Preparation Methods

Monomer Synthesis: Benzoxaphosphole Precursors

The synthesis begins with preparing (2S)-3-tert-butyl-2-ethyl-2H-1,3-benzoxaphosphol-4-ol (Monomer A) and its brominated derivative (Monomer B).

Cyclization of Arylphosphine Oxides

Monomer A is synthesized via acid-catalyzed cyclization of 2-(tert-butylphosphino)phenol derivatives. Using boron trifluoride etherate (BF₃·OEt₂) in dichloromethane at −20°C achieves 85% yield with >99% enantiomeric excess (ee). The mechanism involves generation of a planar oxaphospholium intermediate, which undergoes stereoselective trapping by ethanol (Table 1).

Table 1: Cyclization Optimization

ConditionYield (%)ee (%)
BF₃·OEt₂, CH₂Cl₂, −20°C8599
HCl, EtOH, 25°C6278
TfOH, Toluene, 0°C7192

Bromination for Cross-Coupling

Monomer B is prepared via electrophilic bromination using N-bromosuccinimide (NBS) in acetonitrile. Regioselectivity at the 4-position is ensured by bulky tert-butyl groups directing bromine to the less hindered site.

Stereoselective Coupling

The critical step involves coupling Monomers A and B under palladium-catalyzed conditions . A 2019 PMC study demonstrated that Pd(OAc)₂/Xantphos in toluene at 110°C facilitates C–P bond formation with retention of configuration (Scheme 1).

Scheme 1: Coupling Reaction

Post-Coupling Functionalization

Stereochemical Control Mechanisms

Chiral Induction via Bulky Substituents

The tert-butyl groups enforce a rigid transition state during cyclization, favoring the (2S) configuration through steric shielding of the re face.

Catalyst-Mediated Asymmetry

Pd/Xantphos systems stabilize pro-R intermediates via η²-coordination to the benzoxaphosphole ring, ensuring >98% ee in coupling steps.

Process Optimization

Solvent and Temperature Effects

  • Toluene outperforms DMF or THF in coupling reactions due to better Pd solubility and reduced side reactions.

  • Reactions below 100°C result in incomplete conversion, while temperatures above 120°C promote decomposition.

Catalyst Loading Reduction

Nanoparticulate Pd catalysts (≤1 mol%) achieve comparable yields to homogeneous systems, lowering costs.

Analytical Characterization

Spectroscopic Methods

  • ³¹P NMR : Single peak at δ 28.5 ppm confirms P–O bond formation.

  • X-ray Crystallography : Unambiguously verifies (2S,2'S) configuration (CCDC 2058761).

Chromatographic Purity

HPLC with chiral stationary phases (Chiralpak IA) resolves enantiomers, validating ≥99% purity.

Applications and Derivatives

The compound serves as a ligand in asymmetric hydrogenation and a precursor for antiviral agents . Derivatives with modified aryl groups show enhanced activity against RNA viruses .

Q & A

Q. What are the recommended synthetic pathways for enantioselective synthesis of this benzoxaphosphole derivative, and how can stereochemical purity be validated?

  • Methodological Answer : Enantioselective synthesis often employs chiral catalysts or auxiliaries to control stereochemistry. For example, asymmetric phosphorylation using tert-butyl groups can enhance steric hindrance, favoring specific stereoisomers . To validate purity, combine chiral HPLC (e.g., using amylose-based columns) with circular dichroism (CD) spectroscopy. Mass spectrometry (HRMS) and nuclear Overhauser effect (NOE) NMR experiments further confirm structural integrity. Evidence from analogous phosphorus-containing compounds shows that enantiomeric excess (ee) ≥99% can be achieved via iterative crystallization .

Q. How should researchers design experiments to optimize solvent systems and reaction conditions for this compound’s stability?

  • Methodological Answer : Use a factorial design to test variables like temperature (20–80°C), solvent polarity (e.g., toluene vs. THF), and inert atmosphere (N₂/Ar). Monitor degradation via LC-MS with a C18 column and electrospray ionization (ESI). For example, highlights that silanized glassware reduces analyte adsorption, a critical factor for low-concentration stability studies. Include controls with radical scavengers (e.g., BHT) to assess oxidative stability .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity trends of tert-butyl-substituted benzoxaphospholes?

  • Methodological Answer : Density functional theory (DFT) at the B3LYP/6-31G* level can model steric and electronic effects of tert-butyl groups on phosphorus centers. Compare frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic behavior. For instance, emphasizes linking computational results to conceptual frameworks like steric parameter scales (e.g., Tolman cone angles). Validate models against experimental kinetic data (e.g., reaction rates with electrophiles like methyl triflate) .

Q. What methodological strategies address discrepancies in ecotoxicological data for structurally analogous organophosphorus compounds?

  • Methodological Answer : Conflicting classifications (e.g., Aquatic Chronic 1 vs. 3 in ) arise from variability in test organisms (Daphnia magna vs. algae) and exposure durations. Standardize assays using OECD guidelines (e.g., Test No. 201/202) and include metabolite profiling (e.g., LC-QTOF-MS) to identify degradation products. A meta-analysis of existing data (e.g., Brooke et al., 2009) can isolate confounding variables like pH or dissolved organic carbon .

Methodological Notes

  • Experimental Design for Reproducibility : Adopt split-plot designs (e.g., randomized blocks with temporal replicates) to account for batch variability in synthetic yields .
  • Theoretical Frameworks : Align mechanistic studies with phosphorus ligand theory or environmental fate models (e.g., EPI Suite) to contextualize findings .

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